molecular formula C13H19F2O5P B2772926 Diethyl (1,1-difluoro-2-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate CAS No. 84443-04-9

Diethyl (1,1-difluoro-2-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate

Cat. No.: B2772926
CAS No.: 84443-04-9
M. Wt: 324.261
InChI Key: QDUSEDSQALMCSO-GFCCVEGCSA-N
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Description

Diethyl (1,1-difluoro-2-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate is an organophosphorus compound with the molecular formula C13H19F2O5P. This compound is notable for its unique structure, which includes both fluorine and methoxy groups, making it a subject of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (1,1-difluoro-2-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable fluorinated alcohol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,1-difluoro-2-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine oxides.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl (1,1-difluoro-2-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism by which Diethyl (1,1-difluoro-2-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity, allowing it to participate in a range of chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (1-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate: Lacks the fluorine atoms, resulting in different reactivity and applications.

    Diethyl (1,1-difluoro-2-hydroxyethyl)phosphonate: Lacks the methoxyphenyl group, affecting its chemical properties and uses.

Uniqueness

Diethyl (1,1-difluoro-2-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate is unique due to the combination of fluorine and methoxy groups, which confer distinct chemical and physical properties. This makes it particularly valuable in specialized applications where these properties are advantageous.

Properties

IUPAC Name

(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-(4-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2O5P/c1-4-19-21(17,20-5-2)13(14,15)12(16)10-6-8-11(18-3)9-7-10/h6-9,12,16H,4-5H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUSEDSQALMCSO-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C1=CC=C(C=C1)OC)O)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C([C@@H](C1=CC=C(C=C1)OC)O)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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